Cas no 6032-32-2 (4-Methoxyphenyl β-D-gluocopyranoside)
4-Methoxyphenyl β-D-gluocopyranoside Chemical and Physical Properties
Names and Identifiers
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- beta-D-Glucopyranoside,4-methoxyphenyl
- 4-Methoxyphenyl beta-d-glucopyranoside
- p-Methoxyphenyl beta-D-glucoside
- p-Methoxyphenyl β-D-glucoside
- 4-Methoxyphenyl b-D-glucopyranoside
- 4-Methoxyphenyl beta
- 4-Methoxyphenylglucoside
- -D-Glucopyranoside
- Methylarbutin
- methylarbutoside
- p-Methoxyphenyl b-D-glucoside
- beta-D-Glucopyranoside p-methoxyphenyl
- Methylhydroquinone glucoside
- p-Methoxyphenyl beta-D-glucopyranoside
- F9MW5FU0XH
- 4-Methoxyphenyl-beta-D-glucopyranoside
- PubChem9889
- KM0397
- beta-D-Glucopyranoside, 4-methoxyphenyl
- 4-Methoxyphenyl β-D-Glucopyranoside
- 4-Methoxyphenyl β-D-gluocopyranoside
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- MDL: MFCD06797143
- Inchi: 1S/C13H18O7/c1-18-7-2-4-8(5-3-7)19-13-12(17)11(16)10(15)9(6-14)20-13/h2-5,9-17H,6H2,1H3/t9-,10-,11+,12-,13-/m1/s1
- InChI Key: SIXFVXJMCGPTRB-UJPOAAIJSA-N
- SMILES: O1[C@H]([C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O)OC1C=CC(=CC=1)OC
Computed Properties
- Exact Mass: 286.10500
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 292
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: -0.7
- Topological Polar Surface Area: 109
Experimental Properties
- Color/Form: Powder
- Density: 1.427
- Melting Point: 176°C(lit.)
- Boiling Point: 519 ºC
- Flash Point: 268 ºC
- Water Partition Coefficient: Soluble in DMSO or water
- PSA: 108.61000
- LogP: -1.12610
- Specific Rotation: D20 -60.66° (in water)
- Solubility: Not determined
4-Methoxyphenyl β-D-gluocopyranoside Security Information
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Symbol:
- Signal Word:Warning
- Hazard Statement: H319
- Warning Statement: P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36
- Safety Instruction: 26
- Regulatory Condition Code:Class Q (sugars, alkaloids, antibiotics, hormones)
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Hazardous Material Identification:
- Storage Condition:<0°C
4-Methoxyphenyl β-D-gluocopyranoside Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M134227-5g |
4-Methoxyphenyl β-D-gluocopyranoside |
6032-32-2 | ≥97.0%(HPLC) | 5g |
¥466.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M134227-1g |
4-Methoxyphenyl β-D-gluocopyranoside |
6032-32-2 | ≥97.0%(HPLC) | 1g |
¥132.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M134227-25g |
4-Methoxyphenyl β-D-gluocopyranoside |
6032-32-2 | ≥97.0%(HPLC) | 25g |
¥1682.90 | 2023-09-02 | |
| Chemenu | CM100320-10g |
beta-D-Glucopyranoside,4-methoxyphenyl |
6032-32-2 | 95+% | 10g |
$297 | 2021-06-15 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M1631-25G |
4-Methoxyphenyl β-D-Glucopyranoside |
6032-32-2 | >97.0%(HPLC) | 25g |
¥990.00 | 2024-04-16 | |
| Alichem | A019116651-5g |
p-Methoxyphenyl b-D-glucoside |
6032-32-2 | 97% | 5g |
$159.60 | 2023-09-01 | |
| Alichem | A019116651-10g |
p-Methoxyphenyl b-D-glucoside |
6032-32-2 | 97% | 10g |
$253.44 | 2023-09-01 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023303-1g |
4-Methoxyphenyl β-D-gluocopyranoside |
6032-32-2 | 97% | 1g |
¥245 | 2024-05-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023303-25g |
4-Methoxyphenyl β-D-gluocopyranoside |
6032-32-2 | 97% | 25g |
¥732 | 2024-05-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023303-5g |
4-Methoxyphenyl β-D-gluocopyranoside |
6032-32-2 | 97% | 5g |
¥171 | 2024-05-22 |
4-Methoxyphenyl β-D-gluocopyranoside Suppliers
4-Methoxyphenyl β-D-gluocopyranoside Related Literature
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
Additional information on 4-Methoxyphenyl β-D-gluocopyranoside
Professional Introduction to 4-Methoxyphenyl β-D-gluocopyranoside (CAS No: 6032-32-2)
4-Methoxyphenyl β-D-gluocopyranoside, with the chemical identifier CAS No: 6032-32-2, is a significant compound in the field of chemical and pharmaceutical research. This glycoside derivative has garnered considerable attention due to its unique structural properties and potential applications in various biological and medicinal contexts. The compound consists of a methoxy-substituted phenyl ring linked to a β-D-gluocopyranoside moiety, which contributes to its distinct chemical behavior and reactivity.
The structural composition of 4-Methoxyphenyl β-D-gluocopyranoside makes it an intriguing subject for study in the realm of glycoscience. The presence of the methoxy group on the phenyl ring influences its electronic properties, enhancing its interaction with biological targets. This feature is particularly relevant in the development of therapeutic agents where specific binding interactions are crucial for efficacy. The β-D-gluocopyranoside part of the molecule adds another layer of complexity, enabling diverse functionalization and modifications that can tailor its biological activity.
Recent advancements in synthetic chemistry have enabled more efficient and scalable production methods for 4-Methoxyphenyl β-D-gluocopyranoside. These improvements have not only enhanced the availability of the compound for research purposes but also opened new avenues for its application in drug discovery. The ability to modify both the phenyl and glycosidic moieties allows researchers to fine-tune the properties of this compound, making it a versatile tool in medicinal chemistry.
In the context of pharmaceutical research, 4-Methoxyphenyl β-D-gluocopyranoside has been explored for its potential as an intermediate in the synthesis of more complex molecules. Its unique structure provides a scaffold that can be further functionalized to create novel compounds with specific pharmacological properties. For instance, researchers have investigated its use in developing inhibitors targeting various enzymes and receptors involved in metabolic pathways. The methoxy group on the phenyl ring can serve as a site for further derivatization, allowing for the creation of analogs with enhanced binding affinity or selectivity.
The glycosidic linkage in 4-Methoxyphenyl β-D-gluocopyranoside also plays a critical role in determining its biological activity. Glycosides are known to exhibit a wide range of biological effects, including anti-inflammatory, anti-cancer, and antimicrobial properties. By studying this compound, scientists aim to uncover new mechanisms of action and develop innovative therapeutic strategies. The β-D-gluocopyranoside moiety is particularly interesting because it can be easily modified to alter the solubility, stability, and bioavailability of derived compounds.
Current research efforts are focused on leveraging the structural features of 4-Methoxyphenyl β-D-gluocopyranoside to develop new drugs. One area of interest is its potential use as a prodrug or drug carrier system. The glycosidic linkage can be designed to be cleaved under specific physiological conditions, releasing the active drug molecule at the target site. This approach has shown promise in improving drug delivery systems and enhancing therapeutic outcomes.
Another exciting application is in the field of carbohydrate-based therapeutics. Carbohydrates play essential roles in various biological processes, including cell signaling and immune responses. By modifying 4-Methoxyphenyl β-D-gluocopyranoside, researchers can create novel carbohydrate mimetics that mimic or interfere with these natural processes. Such compounds have potential applications in treating diseases like cancer and infectious disorders.
The synthesis and characterization of 4-Methoxyphenyl β-D-gluocopyranoside have also contributed to advancements in analytical chemistry techniques. High-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography have been employed to study its structure and dynamics. These techniques provide valuable insights into how modifications at different positions affect its overall properties, guiding future synthetic efforts.
In conclusion, 4-Methoxyphenyl β-D-gluocopyranoside (CAS No: 6032-32-2) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structure and functionalizable moieties make it a valuable tool for developing new therapeutic agents. Ongoing studies continue to explore its applications in drug discovery, drug delivery systems, and carbohydrate-based therapeutics. As synthetic methods improve and our understanding deepens, this compound is poised to play an increasingly important role in advancing medical science.
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